Val-boroPro;PT100

Immuno-oncology Enzymology Dipeptidyl peptidase

Val-boroPro (PT100, talabostat mesylate) is the first clinical-stage FAP inhibitor and the definitive tool compound for triggering caspase-1-dependent pyroptosis via balanced DPP8/9 inhibition. Substitution with selective DPP4 inhibitors (e.g., sitagliptin) or next-gen DPP8/9 inhibitors (e.g., 1G244) fails to replicate its unique polypharmacology, which drives inflammasome activation and immunogenic cell death. The stable mesylate salt ensures reliable experimental outcomes in cancer immunotherapy, HIV-1 latency reversal, and innate immunity studies. Procure the authentic pyroptosis inducer for reproducible, mechanism-specific results.

Molecular Formula C9H19BN2O3
Molecular Weight 214.07 g/mol
Cat. No. B11932380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-boroPro;PT100
Molecular FormulaC9H19BN2O3
Molecular Weight214.07 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)C(C(C)C)N)(O)O
InChIInChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3
InChIKeyFKCMADOPPWWGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-boroPro (PT-100) Technical Overview: A Broad-Spectrum Dipeptidyl Peptidase Inhibitor with Unique Pyroptosis-Inducing Properties


Val-boroPro (also known as PT-100, talabostat, or BXCL701) is an orally active, nonselective boronic acid dipeptide that potently inhibits several members of the post-proline-cleaving serine protease family, notably DPP4 (IC50 < 4 nM; Ki = 0.18 nM), DPP8 (IC50 = 4 nM; Ki = 1.5 nM), DPP9 (IC50 = 11 nM; Ki = 0.76 nM), and Fibroblast Activation Protein (FAP; IC50 = 560 nM) . It is distinguished as the first clinical-stage inhibitor of FAP . Its chemical instability as a free base necessitates the use of the stable mesylate salt form (CAS 150080-09-4) for most research and development purposes . This broad inhibition profile, especially of the cytosolic DPP8/9 enzymes, underlies its unique biological activities that set it apart from more selective DPP4 inhibitors used for metabolic disease.

Why Val-boroPro (PT-100) Cannot Be Replaced by Generic DPP4 Inhibitors or Next-Generation DPP8/9 Inhibitors


Substituting Val-boroPro with a selective DPP4 inhibitor (e.g., sitagliptin) or a more potent, next-generation DPP8/9 inhibitor (e.g., 1G244) will result in a fundamentally different experimental or therapeutic outcome. The clinical success of Val-boroPro as an immune stimulant is predicated not merely on its potency against DPP8/9, but on its unique, balanced, and simultaneous inhibition of multiple DPP family members, which is now understood to trigger a specific form of inflammatory cell death called pyroptosis [1]. This effect is absent with DPP4-selective drugs and is not simply replicated by compounds with higher DPP8/9 affinity but different cellular permeability or off-target profiles [2]. Therefore, the biological endpoint is highly compound-specific and cannot be predicted or replaced by analogs or generics based solely on a single-target IC50 value.

Val-boroPro (PT-100) Quantitative Differentiation Evidence: Comparative Analysis vs. DPP4 Inhibitors and DPP8/9 Inhibitors


Evidence Item 1: Broad-Spectrum Inhibition Profile vs. Selective DPP4 Inhibitors

Val-boroPro is a pan-DPP inhibitor, potently inhibiting DPP4, DPP8, and DPP9 with comparable low-nanomolar Ki values. This contrasts sharply with selective DPP4 inhibitors like ZY15557 and BMS-767778, which exhibit over 6000-fold and 3000-fold selectivity for DPP4 over DPP8/9, respectively [1]. This fundamental difference in target engagement is the basis for Val-boroPro's unique induction of pyroptosis, an effect not observed with DPP4-selective compounds.

Immuno-oncology Enzymology Dipeptidyl peptidase

Evidence Item 2: Unique Induction of Caspase-1-Dependent Pyroptosis

The inhibition of cytosolic DPP8 and DPP9 by Val-boroPro triggers a unique form of programmed cell death called pyroptosis in monocytes and macrophages. This effect is mediated by the activation of pro-caspase-1 and the subsequent cleavage of gasdermin D, independent of the inflammasome adaptor ASC [1]. In contrast, the more potent and selective DPP8/9 inhibitor 1G244 does not induce the same degree of immune stimulation, despite having a 15- and 8-fold higher potency against DPP8 and DPP9, respectively [2]. Furthermore, the DPP4-selective inhibitor sitagliptin does not induce pyroptosis [3].

Immuno-oncology Innate Immunity Cell Death

Evidence Item 3: Clinical Efficacy in Combination with Pembrolizumab in Advanced Solid Tumors

Val-boroPro (as BXCL701) has been evaluated in combination with the anti-PD-1 antibody pembrolizumab in a Phase 2 basket trial for advanced solid tumors. While the overall response rate was limited (9/19 evaluable patients had stable disease, 1 had an unconfirmed partial response), the combination was deemed safe, with a disease control rate of 47% [1]. This represents a distinct clinical application compared to DPP4 inhibitors like sitagliptin, which are used for metabolic disease and not in oncology.

Immuno-oncology Clinical Trial Combination Therapy

Evidence Item 4: Potentiation of HIV-1 Reservoir Clearance via CARD8 Inflammasome Sensitization

Val-boroPro (VbP) has demonstrated a unique application in HIV-1 research by sensitizing the CARD8 inflammasome to non-nucleoside reverse transcriptase inhibitor (NNRTI)-induced activation. This leads to enhanced clearance of HIV-1-infected cells, including those from people living with HIV (PLWH) on antiretroviral therapy [1]. This activity is not shared by selective DPP4 inhibitors or other DPP8/9 inhibitors like 1G244, which have not been reported to exhibit this specific synergy with NNRTIs.

HIV Infectious Disease Virology

Recommended Application Scenarios for Val-boroPro (PT-100) Based on Quantitative Evidence


Scenario 1: As a Tool Compound for Investigating DPP8/9-Mediated Pyroptosis and Inflammasome Biology

Val-boroPro is the first-in-class and most widely used tool compound for inducing caspase-1-dependent pyroptosis via DPP8/9 inhibition [1]. Its unique ability to activate this pathway, which is not replicated by more potent DPP8/9 inhibitors like 1G244 [2], makes it essential for studies focused on inflammasome activation, gasdermin D cleavage, and innate immune cell death mechanisms.

Scenario 2: As a Reference Standard for Preclinical Immuno-Oncology Studies Evaluating Combination Therapies

Given its well-documented immunostimulatory effects and clinical development in combination with checkpoint inhibitors [1], Val-boroPro serves as a benchmark for evaluating new combination partners in preclinical cancer models. Its unique mechanism of tumor regression, involving enhanced T-cell priming and altered tumor microenvironment [2], provides a distinct reference point for immune-mediated tumor rejection.

Scenario 3: As a Specialized Research Tool in HIV-1 Cure and Latency Reversal Strategies

Val-boroPro's demonstrated ability to sensitize the CARD8 inflammasome and enhance NNRTI-mediated killing of HIV-1-infected cells [1] positions it as a valuable research tool for scientists exploring novel 'shock and kill' or immune-based clearance strategies for HIV-1 reservoirs. This is a niche application that is not addressable with other DPP inhibitors.

Scenario 4: As a Negative Control for DPP4-Mediated Metabolic Effects

While its primary applications are in immunology and oncology, Val-boroPro's potent inhibition of DPP4 [1] makes it a useful negative control or comparator in studies aimed at dissecting the relative contributions of DPP4, DPP8, and DPP9 to physiological processes. For example, in studies of incretin hormone biology, Val-boroPro's broad inhibition profile can help delineate DPP4-specific effects from those mediated by DPP8/9.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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